
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
Vue d'ensemble
Description
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular formula of 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is C11H20F6N2O4S2 and its molecular weight is 422.41 .Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is used in the fabrication of lithium-ion batteries . It is part of the electrolyte in these batteries, which consists of anode, cathode, and electrolyte with a charge-discharge cycle .Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is a liquid at room temperature . It has a melting point of -18 °C and a density of 1.378 g/cm3 .Applications De Recherche Scientifique
Electrolytes in Lithium/Sodium Ion Batteries
This compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it an excellent candidate for use as an electrolyte in lithium/sodium ion batteries . The high ionic conductivity ensures efficient ion transport, which is crucial for the performance of the battery.
Dye-Sensitized Solar Cells
The high ionic conductivity of 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide also finds application in dye-sensitized solar cells . In these cells, the electrolyte plays a key role in transporting ions from the photoanode to the counter electrode, a process that is vital for the conversion of light into electricity.
Synthesis of Conducting Polymers
Ionic liquids, including 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, are used as media for the synthesis of conducting polymers . The unique properties of ionic liquids, such as their wide electrochemical windows and ability to dissolve a variety of compounds, make them ideal for this application.
Intercalation Electrode Materials
Ionic liquids are also used in the synthesis of intercalation electrode materials . These materials are used in various types of batteries, including lithium-ion batteries. The ionic liquid acts as a solvent and electrolyte, facilitating the intercalation of ions into the electrode material.
High-Temperature Applications
Due to its high thermal stability, 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide can be used in applications that require stability at high temperatures . This makes it suitable for use in various industrial processes that operate at elevated temperatures.
Non-Volatile Solvents
Ionic liquids, including 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, are non-volatile . This property makes them useful as solvents in chemical reactions, as they do not evaporate under normal conditions. This reduces the risk of solvent loss during reactions and makes the process more environmentally friendly.
Mécanisme D'action
Target of Action
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is primarily used in the field of electrochemistry, particularly in the fabrication of lithium-ion batteries . Its primary targets are the anode and cathode of these batteries, where it plays a crucial role in the charge-discharge cycle .
Mode of Action
This compound belongs to a class of electrolytic materials known as room temperature ionic liquids (RTILs) . It interacts with the anode and cathode of lithium-ion batteries during the charge-discharge cycle . The compound’s wide electrochemical window (5.5V) and high viscosity make it a useful candidate in electrochemical energy applications .
Pharmacokinetics
Its physical properties, such as high viscosity and wide electrochemical window, influence its performance and stability in lithium-ion batteries .
Result of Action
The use of 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide in lithium-ion batteries can enhance the efficiency of the charge-discharge cycle . This can lead to improved battery performance, including higher energy density and longer lifespan.
Action Environment
The action of 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide can be influenced by various environmental factors. For instance, its performance may be affected by temperature, as it is a room temperature ionic liquid . Additionally, it should be stored under an inert atmosphere to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(fluorosulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F2NO4S2/c1-3-4-7-10(2)8-5-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIVBBAADOXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide | |
CAS RN |
1057745-51-3 | |
| Record name | 1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of [BMPyr][FSI] influence its suitability for lithium-ion batteries?
A: [BMPyr][FSI] comprises a bulky 1-butyl-1-methylpyrrolidinium cation and a bis(fluorosulfonyl)imide ([FSI]) anion. This structure contributes to its desirable properties for lithium-ion batteries, including high ionic conductivity and electrochemical stability. Research shows that incorporating [BMPyr][FSI] into polymer gel electrolytes enhances lithium-ion transport, improving battery performance [].
Q2: What is the impact of adding acetonitrile to [BMPyr][FSI]-based electrolytes in lithium-ion batteries?
A: Studies have demonstrated that adding acetonitrile (AN) to a poly(vinylidene fluoride)-co-hexafluoropropylene-based polymer gel electrolyte containing [BMPyr][FSI] and lithium bis(fluorosulfonyl)imide (LiFSI) can significantly improve lithium storage capacity []. This improvement is attributed to the enhanced ionic conductivity and altered solid electrolyte interphase (SEI) formation on the electrode surface in the presence of AN [].
Q3: How does [BMPyr][FSI] interact with electrode surfaces in electrochemical systems?
A: [BMPyr][FSI] interacts with electrode surfaces, forming a crucial component called the solid electrolyte interphase (SEI) []. The composition and properties of this SEI layer significantly influence the performance and lifespan of electrochemical devices, such as batteries. X-ray photoelectron spectroscopy (XPS) analysis reveals that the SEI composition varies depending on the electrolyte components, including the concentration of [BMPyr][FSI] [].
Q4: Can [BMPyr][FSI] be used for applications beyond lithium-ion batteries?
A: Yes, the unique properties of [BMPyr][FSI] make it suitable for various applications. For example, research demonstrates its potential as a solvent for the extraction of 2-phenylethanol (PEA) from aqueous solutions []. Its negligible vapor pressure and ability to dissolve a wide range of compounds make it a suitable alternative to traditional organic solvents in separation processes [].
Q5: Are there any studies exploring the physicochemical properties of [BMPyr][FSI]?
A: Yes, researchers have extensively studied the physicochemical properties of [BMPyr][FSI]. Studies have investigated its density, viscosity, and surface tension at various temperatures and pressures [, ]. This data is crucial for understanding its behavior under different conditions and optimizing its use in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






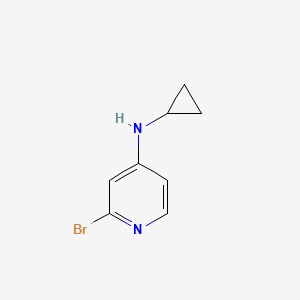

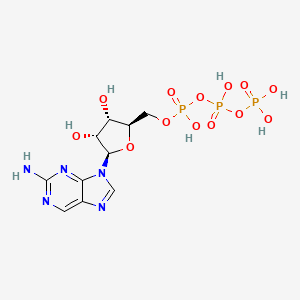

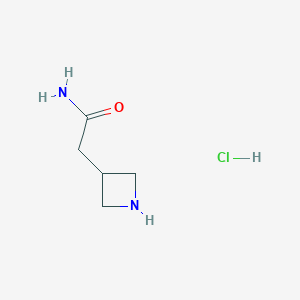
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)
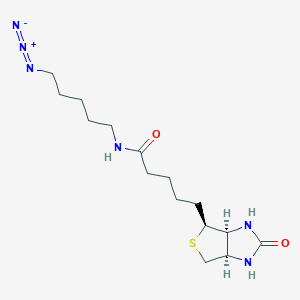

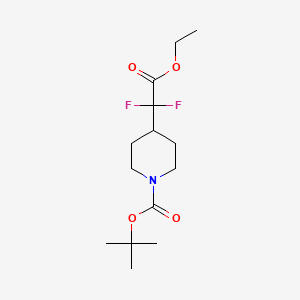
![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)